![molecular formula C20H31N5O3 B2716534 1-(tert-butyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1172741-54-6](/img/structure/B2716534.png)
1-(tert-butyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(tert-butyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C20H31N5O3 and its molecular weight is 389.5. The purity is usually 95%.
BenchChem offers high-quality 1-(tert-butyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-butyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Function Relationships
Research on related trisheterocyclic systems with electron-donating amino groups, including morpholine, has shown that the structural composition significantly impacts their thermal, redox, and optical properties. The presence of pyrazin-2-yl groups, similar to the pyrazolo[3,4-d]pyridazin-7(6H)-one core in the queried compound, increases melting temperatures and prevents amorphous material formation. These compounds exhibit distinct fluorescence properties depending on their structure, suggesting potential applications in material science for designing efficient emitters and sensors (Palion-Gazda et al., 2019).
Synthetic Methods
A method involving flash vacuum thermolysis of tert-butylimines, including pyrazine derivatives, demonstrates an efficient approach to synthesize imidazoazines. This process emphasizes the utility of tert-butyl groups in controlling the regioselectivity and yield of heterocyclic compounds, potentially applicable to the synthesis of the specified compound (Justyna et al., 2017).
properties
IUPAC Name |
1-tert-butyl-6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O3/c1-12(2)17-15-8-21-25(20(5,6)7)18(15)19(27)24(22-17)11-16(26)23-9-13(3)28-14(4)10-23/h8,12-14H,9-11H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPMHHJDFMEKEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C(=O)C3=C(C=NN3C(C)(C)C)C(=N2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.